molecular formula C28H23NO4 B11554802 methyl 4-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate

methyl 4-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate

Cat. No.: B11554802
M. Wt: 437.5 g/mol
InChI Key: QEDNTYPEHCZCCK-UHFFFAOYSA-N
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Description

Methyl 4-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate is a complex organic compound with a unique structure that includes a benzoate ester and a hexahydroisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate typically involves multiple steps. One common method includes the reaction of a benzoic acid derivative with a hexahydroisoindole derivative under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **Methyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)methyl]amino}benzoate
  • 3-(5-Methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoic acid
  • 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methyl-pentanoic acid

Uniqueness

Methyl 4-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoate ester and a hexahydroisoindole moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C28H23NO4

Molecular Weight

437.5 g/mol

IUPAC Name

methyl 4-(1,3-dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate

InChI

InChI=1S/C28H23NO4/c1-33-28(32)20-12-14-21(15-13-20)29-26(30)24-22(18-8-4-2-5-9-18)16-17-23(25(24)27(29)31)19-10-6-3-7-11-19/h2-17,22-25H,1H3

InChI Key

QEDNTYPEHCZCCK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C=CC(C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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